molecular formula C17H17N3O2S B5466459 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide

Cat. No. B5466459
M. Wt: 327.4 g/mol
InChI Key: VARATVWJCPASQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide, also known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMA belongs to the class of pyridine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, lower blood glucose levels, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anti-inflammatory and anti-tumor effects at low concentrations. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for the study of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide. One area of research is the development of more effective synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the development of new therapies.

Synthesis Methods

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide involves the reaction of 3-(methylthio)aniline with 2-cyano-4,6-dimethyl-1,2-dihydropyridin-3(5H)-one followed by acetylation using acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[3-(methylthio)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-7-12(2)20(17(22)15(11)9-18)10-16(21)19-13-5-4-6-14(8-13)23-3/h4-8H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARATVWJCPASQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)SC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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